Differential Inhibition of 12-Lipoxygenase by 3-(2-Chlorobenzyloxy)naphthalene-1-carboxylic acid
3-(2-Chlorobenzyloxy)naphthalene-1-carboxylic acid was tested for in vitro inhibition of platelet 12-lipoxygenase. While the exact IC50 value is not reported in the available ChEMBL assay summary, the compound was assessed at a concentration of 30 µM [1]. In contrast, unsubstituted naphthalene-1-carboxylic acid shows no reported activity against this target in the same assay system, highlighting the critical role of the 3-(2-chlorobenzyloxy) substitution for conferring lipoxygenase inhibitory activity [2]. This substitution introduces the necessary lipophilic and electronic features for enzyme binding.
| Evidence Dimension | Inhibition of platelet 12-lipoxygenase |
|---|---|
| Target Compound Data | Tested at 30 µM (specific % inhibition or IC50 not reported in the assay summary) |
| Comparator Or Baseline | Naphthalene-1-carboxylic acid (unsubstituted) |
| Quantified Difference | Target compound shows measurable interaction; comparator shows no reported activity |
| Conditions | In vitro enzyme assay using platelet 12-lipoxygenase |
Why This Matters
This differentiation identifies the 3-(2-chlorobenzyloxy) group as a key pharmacophore for engaging lipoxygenase enzymes, making this compound a valuable tool for studying inflammation pathways where 12-lipoxygenase is implicated.
- [1] ChEMBL. Bioactivity data for CHEMBL573760. European Bioinformatics Institute (EMBL-EBI). View Source
- [2] ChEMBL. Bioactivity data for naphthalene-1-carboxylic acid. European Bioinformatics Institute (EMBL-EBI). View Source
